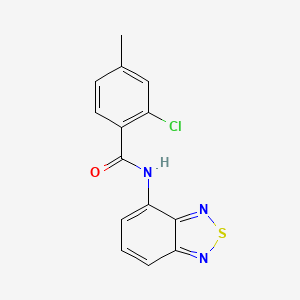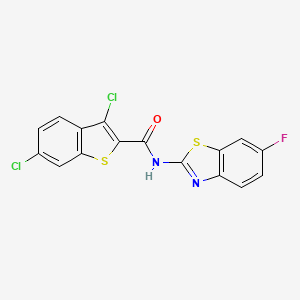![molecular formula C10H8N6S3 B11496169 9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione](/img/structure/B11496169.png)
9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[103002,607,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione typically involves multi-step organic reactions. One common approach is to start with a precursor molecule that contains the core structure and then introduce the necessary functional groups through a series of chemical reactions. These reactions often require specific conditions such as controlled temperature, pressure, and the use of catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione exerts its effects depends on its interaction with molecular targets and pathways. This could involve binding to specific enzymes or receptors, altering cellular processes, or modulating signaling pathways. The exact mechanism of action would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione include:
- 4,9-dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- 1,3,4-thiadiazole-2,5-dithiol
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
What sets 9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[103002,607,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione apart is its unique tetracyclic structure with multiple heteroatoms, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N6S3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione |
InChI |
InChI=1S/C10H8N6S3/c1-3-4(2)19-7-5(3)6-11-13-9(17)15(6)8-12-14-10(18)16(7)8/h1-2H3,(H,13,17)(H,14,18) |
InChI Key |
YZXBWWCWYVDCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NNC(=S)N3C4=NNC(=S)N24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11496086.png)
![2-{4-amino-6-[(E)-2-pyridin-3-ylvinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11496093.png)

![methyl N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}phenylalaninate](/img/structure/B11496102.png)
![4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11496110.png)

![1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11496123.png)
![5-methyl-3-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranosyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11496130.png)
![Methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate](/img/structure/B11496156.png)
![1-(2,4-difluorophenyl)-3-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}urea](/img/structure/B11496162.png)
![methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11496163.png)
![2-Amino-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11496174.png)
![6-sec-butyl-1-(3-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496185.png)
![3-(2-chlorophenyl)-2-[(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanyl)methyl]quinazolin-4(3H)-one](/img/structure/B11496192.png)
